molecular formula C15H13NO2S B6341434 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047142-67-5

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6341434
CAS No.: 1047142-67-5
M. Wt: 271.3 g/mol
InChI Key: GMKWBGDDHUGQLV-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a thieno[3,2-b]pyrrole core substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:

    Formation of the Thieno[3,2-b]pyrrole Core: The initial step involves the construction of the thieno[3,2-b]pyrrole core. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The benzyl and methyl groups are introduced through alkylation reactions. For instance, benzyl bromide can be used to introduce the benzyl group, while methyl iodide can be used for the methyl group.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the benzyl or methyl positions using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide or methyl iodide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamides

Uniqueness

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-benzyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKWBGDDHUGQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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